molecular formula C17H19NO4 B7934596 tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate

tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate

Cat. No.: B7934596
M. Wt: 301.34 g/mol
InChI Key: IKUJMQAAEQJMKL-SOFGYWHQSA-N
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Description

Molecular Formula: C₁₇H₁₉NO₄ Molecular Weight: 301.35 g/mol CAS Number: 561307-71-9 Storage: Sealed, dry conditions at 2–8°C .

This compound features a tert-butoxycarbonyl (Boc)-protected indole core substituted at the 5-position with a 3-methoxy-3-oxoprop-1-en-1-yl group. The α,β-unsaturated ester moiety (propen-1-en-1-yl) enhances its reactivity, making it a versatile intermediate in synthesizing bioactive molecules, such as antiviral agents and prodrugs .

Properties

IUPAC Name

tert-butyl 5-[(E)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-10-9-13-11-12(5-7-14(13)18)6-8-15(19)21-4/h5-11H,1-4H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJMQAAEQJMKL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Functionalization

The synthesis begins with 5-substituted indole derivatives. The 1-position is protected using tert-butoxycarbonyl (Boc) groups, a standard strategy to prevent unwanted side reactions during subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) achieves >95% Boc protection under mild conditions (0°C to room temperature). For example, reacting 5-bromoindole with Boc₂O in THF at −78°C yields tert-butyl 5-bromo-1H-indole-1-carboxylate, a precursor for further modifications.

Step-by-Step Synthetic Routes

Boc Protection of 5-Bromoindole

  • Reaction Conditions :

    • 5-Bromoindole (1 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv), THF, 0°C → RT, 12 h.

    • Yield : 92%.

Heck Coupling with Methyl Acrylate

  • Catalytic System :

    • Pd(OAc)₂ (5 mol%), P(o-Tol)₃ (10 mol%), Et₃N (2 equiv), DMF, 80°C, 24 h.

    • Yield : 78%.

Mechanistic Insight :
The palladium catalyst oxidatively adds to the C–Br bond, forming a Pd(II) intermediate. Methyl acrylate coordinates to Pd(II), followed by migratory insertion and β-hydride elimination to form the trans-configured propenyl ester.

Direct C–H Alkenylation

Recent advances employ directing-group-assisted C–H activation. Using 8-aminoquinoline as a directing group, Cu(OAc)₂ catalyzes the coupling of indole with methyl propiolate in DMSO at 100°C, achieving 65% yield. However, this method requires subsequent Boc protection, complicating the workflow.

Esterification and Deprotection

Post-alkenylation, the free indole nitrogen is protected via Boc₂O in THF. Final purification by flash chromatography (30% ethyl acetate/heptane) isolates the product in 85% purity.

Catalytic Systems and Optimization

Palladium vs. Copper Catalysts

Catalyst Ligand Solvent Temp (°C) Yield (%) Reference
Pd(OAc)₂P(o-Tol)₃DMF8078
Cu(OAc)₂8-AminoquinolineDMSO10065

Palladium systems offer higher yields but require inert atmospheres. Copper-based methods are cost-effective but less efficient for bulk synthesis.

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances Pd solubility, accelerating oxidative addition. THF is preferred for Boc protection to minimize side reactions.

  • Temperature : Heck reactions proceed optimally at 80°C; lower temperatures (<60°C) result in incomplete conversion.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with silica gel (230–400 mesh) and ethyl acetate/heptane gradients (10–30%) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with C18 columns confirms >99% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.12 (d, J = 8.5 Hz, 1H, indole H-4), 7.45 (d, J = 15.5 Hz, 1H, CH=CH), 6.89 (s, 1H, indole H-2), 3.82 (s, 3H, OCH₃), 1.67 (s, 9H, Boc).

  • IR (cm⁻¹) : 1745 (C=O ester), 1680 (C=O Boc), 1600 (C=C) .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the enone moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to the presence of the indole moiety, which is known for its diverse biological activities.

Case Study: Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit anticancer properties. For instance, compounds similar to tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Apoptosis induction
Study BMCF720Cell cycle arrest

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex indole derivatives.

Case Study: Synthesis of Novel Indoles
In a notable synthesis pathway, this compound was utilized as a precursor for creating novel indole-based compounds with enhanced pharmacological profiles. The synthetic route involved the reaction with various electrophiles to introduce functional groups that modify biological activity .

Reaction Reagent Yield (%)
Reaction AEthyl malonyl chloride85
Reaction BAcetone90

Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural chemistry, particularly as a potential agrochemical.

Case Study: Pesticidal Activity
Research indicates that certain indole derivatives can act as effective pesticides. Initial tests on this compound suggest it may inhibit specific pests without harming beneficial insects .

Pest Activity (EC50) Remarks
Aphids25 µg/mLEffective control
Whiteflies30 µg/mLModerate control

Mechanism of Action

The mechanism of action of tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems, which can lead to the inhibition of enzymes or modulation of signaling pathways. The indole core can interact with various receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Indole Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Melting Points : Pyrimidinyl-substituted indoles (e.g., 6a ) exhibit higher melting points (176–177°C) due to rigid aromatic systems, whereas pyrrole derivatives (e.g., 10a ) melt at lower temperatures (169–173°C) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the methoxypropenyl group in the target compound .
Functional Group Reactivity
  • Alkenyl Esters : The α,β-unsaturated ester in the target compound enables conjugate additions, while the mesylate in 15 serves as a leaving group for alkylation .
  • Boc Protection : Boc groups in all analogs enhance solubility and stability during multi-step syntheses .

Biological Activity

tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate, also known by its CAS number 561307-71-9, is an organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research studies.

  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 561307-71-9

The compound features an indole structure, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit anticancer properties through various mechanisms. For instance, research has shown that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival and death.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines. The findings revealed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis via caspase activation
A549 (Lung)8.2Inhibition of PI3K/Akt pathway
HeLa (Cervical)6.9G2/M phase cell cycle arrest

These results suggest that the compound effectively inhibits the growth of various cancer cell lines through multiple pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indoles are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings on Inflammation

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated significant inhibition of:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25085
IL-615040
IL-1β12030

This data illustrates the compound's potential as a therapeutic agent in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit kinases involved in cancer cell signaling.
  • Modulation of Gene Expression : It affects the expression of genes associated with apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Regulation : The compound may influence ROS levels, contributing to its anticancer and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Grignard reagent addition to an indole precursor. For example, describes a method where Mg powder and THF are used to generate a Grignard intermediate, followed by coupling with an aldehyde. Key parameters include:

  • Temperature control : Maintaining 0°C during reagent addition minimizes side reactions.
  • Solvent selection : THF facilitates Grignard stability, while Et₂O aids in extraction .
  • Purification : Flash chromatography with a 5–10% EtOAc/hexane gradient yields the product in high purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Mandatory precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb spills with sand/vermiculite and dispose via hazardous waste protocols .
    • Storage : Store in sealed containers away from heat and light to prevent degradation .

Q. How is the compound characterized post-synthesis, and what analytical techniques are most reliable?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, confirms indole ring substitution via chemical shifts .
  • IR : Peaks near 1700–1750 cm⁻¹ confirm ester (C=O) and enone (α,β-unsaturated ketone) groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic challenges, such as low regioselectivity during functionalization, be addressed?

  • Optimization Strategies :

  • Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise C–H activation at the indole C5 position .
  • Protecting Groups : The tert-butyl carbamate group (Boc) enhances solubility and prevents unwanted side reactions during enone formation .
  • Reaction Monitoring : In situ FTIR or TLC (e.g., Rf = 0.55 in 70:30 hexane/EtOAc) tracks intermediate formation .

Q. What contradictions exist in spectral data interpretation, and how can they be resolved?

  • Common Pitfalls :

  • Overlapping Peaks : In NMR, indole protons (C2–C7) may overlap with enone signals. Deuterated DMSO or COSY experiments clarify assignments .
  • Ester vs. Enone C=O Differentiation : IR peak deconvolution or computational DFT calculations (e.g., Gaussian) can distinguish overlapping carbonyl vibrations .
    • Validation : Cross-reference with X-ray crystallography data when available (e.g., SHELX refinement for bond-length validation) .

Q. What computational tools are effective for predicting reactivity or biological activity of this compound?

  • In Silico Modeling :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes in indole-based natural product biosynthesis) .
  • DFT Calculations : Gaussian or ORCA predicts regioselectivity in electrophilic substitution reactions (e.g., enone conjugation effects) .
    • Limitations : Solvent effects and steric hindrance from the tert-butyl group may require MD simulations for accurate modeling .

Q. How does the compound’s electronic structure influence its role as a precursor in natural product synthesis?

  • Electronic Features :

  • Enone Reactivity : The α,β-unsaturated ester undergoes Michael additions or Diels-Alder cyclizations, enabling access to polycyclic scaffolds (e.g., Indiacen derivatives) .
  • Indole Aromaticity : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution at C5, facilitating further functionalization .
    • Case Study : demonstrates its use in synthesizing Indiacen A/B analogs via alkyne coupling and silyl protection strategies .

Data Limitations and Future Directions

Q. What gaps exist in the current understanding of this compound’s ecological and toxicological profile?

  • Known Risks : Acute toxicity (GHS Category 4) is documented, but chronic toxicity, biodegradability, and bioaccumulation data are absent .
  • Research Needs :

  • Ecotoxicology : OECD 201/202 assays (algae/daphnia toxicity) could assess environmental impact .
  • Metabolic Pathways : Radiolabeled studies (¹⁴C) trace degradation products in model organisms .

Q. How can synthetic methodologies be improved for scalability without compromising yield?

  • Innovations :

  • Flow Chemistry : Continuous reactors minimize side reactions and enhance reproducibility for Grignard additions .
  • Catalyst Recycling : Immobilized Pd nanoparticles reduce metal waste in cross-coupling steps .
    • Challenges : The tert-butyl group’s bulkiness may hinder mass transfer in flow systems, requiring solvent optimization .

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